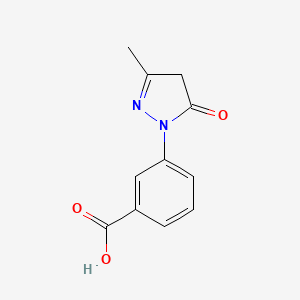
2-Benzyl-1,3-thiazole-4-carboxylic acid
Descripción general
Descripción
2-Benzyl-1,3-thiazole-4-carboxylic acid, also known as 2-benzylthiazole-4-carboxylic acid (BTZC), is a synthetic organic compound with a molecular formula of C11H10O2S. It is a white or off-white powder with a molecular weight of 218.27 g/mol and a melting point of 168-170°C. BTZC is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in scientific research as a model compound for studying the structure and function of biomolecules.
Aplicaciones Científicas De Investigación
Synthesis Methods and Chemical Reactions
Synthesis of 2-Substituted 1,3-Benzoselenazoles
A study by Radatz et al. (2014) outlines a metal-free method for synthesizing 2-substituted 1,3-benzoselenazoles, indicating the versatility of thiazole derivatives in chemical synthesis (Radatz et al., 2014).
Synthesis of Hydroxy-Substituted 2-Aminobenzothiazole Derivatives
Durcik et al. (2020) report a novel synthesis method for hydroxy-substituted 2-aminobenzothiazole derivatives, highlighting the compound's potential as building blocks in drug discovery (Durcik et al., 2020).
Biological Activities and Applications
Fungicidal and Antivirus Activities
Fengyun et al. (2015) synthesized novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives and found them to exhibit significant fungicidal and antivirus activities (Fengyun et al., 2015).
Antibacterial Properties
Al Dulaimy et al. (2017) synthesized 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives and reported their antibacterial properties, suggesting their potential use in combating bacterial infections (Al Dulaimy et al., 2017).
Corrosion Inhibition
- Mild Steel Anti-Corrosion Potential: Chaitra et al. (2016) explored the use of thiazole derivatives as corrosion inhibitors for mild steel in acidic media, showcasing their potential in industrial applications (Chaitra et al., 2016).
Molecular Docking and Inhibition Studies
- Acetylcholinesterase Inhibition: Haroon et al. (2021) conducted studies on thiazole-4-carboxylates for acetylcholinesterase inhibition, indicating their potential use in treating neurological disorders (Haroon et al., 2021).
Mechanistic Insights and Novel Synthetic Methods
Degradation of Thiazole-4-Carboxylic Acids
Hall and Walker (1966) utilized the Curtius reaction for degrading thiazole-4-carboxylic acids, providing insights into the chemical properties and degradation pathways of such compounds (Hall & Walker, 1966).
Convenient Synthesis of 2-Acyl Benzothiazoles/Thiazoles
Huang et al. (2019) developed an efficient strategy for synthesizing 2-acyl benzothiazoles/thiazoles, highlighting the compound's utility in chemical syntheses (Huang et al., 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-benzyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-11(14)9-7-15-10(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVVHURAIHESSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363440 | |
| Record name | 2-benzyl-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36916-44-6 | |
| Record name | 2-benzyl-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzyl-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B1270356.png)



![5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1270365.png)








